FGNJVJFJADIQRF-UHFFFAOYSA-N
Description
However, a structurally related compound, HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9), is documented in . This compound has the molecular formula C₇H₈ClF₃N₂, a molecular weight of 212.60 g/mol, and is characterized by its pyridine-based structure with trifluoromethyl and amine substituents. While the exact identity of FGNJVJFJADIQRF-UHFFFAOYSA-N remains unclear, the structural and synthetic insights from its analog can serve as a basis for comparison.
Key properties of HVXHWBMLTSDYGK-UHFFFAOYSA-N include:
- Hydrogen bond acceptors/donors: 3/1
- Topological polar surface area (TPSA): 25.5 Ų
- Gastrointestinal (GI) absorption: High
- Blood-brain barrier (BBB) permeability: Yes
- P-glycoprotein substrate: No .
Propriétés
Formule moléculaire |
C162H246N52O43S6 |
|---|---|
Poids moléculaire |
3802.41 |
InChI |
InChI=1S/C162H245N51O44S6/c1-9-83(8)131(161(256)257)212-152(247)107(56-88-66-176-79-184-88)199-144(239)102(51-82(6)7)194-136(231)95(36-18-23-43-164)192-154(249)117-74-261-263-77-120-158(253)211-119-76-262-259-73-116(206-132(227)91(168)57-129(223)224)155(250)195-101(50-81(4)5)143(238)189-94(35-17-22-42-163)137(232)196-103(52-84-29-11-10-12-30-84)133(228)180-67-127(221)186-104(53-85-63-178-92-33-15-13-31-89(85)92)145(240)190-97(38-20-25-45-166)140(235)208-118(156(251)204-112(61-125(172)219)160(255)213-48-28-41-121(213)159(254)193-99(40-27-47-177-162(173)174)138(233)200-108(58-122(169)216)150(245)203-111(62-130(225)226)151(246)191-98(141(236)209-120)39-21-26-46-167)75-260-258-72-115(207-139(234)96(37-19-24-44-165)188-142(237)100(49-80(2)3)185-126(220)68-181-134(229)113(70-214)205-157(119)252)135(230)182-69-128(222)187-114(71-215)153(248)202-110(60-124(171)218)149(244)198-106(55-87-65-175-78-183-87)147(242)201-109(59-123(170)217)148(243)197-105(146(241)210-117)54-86-64-179-93-34-16-14-32-90(86)93/h10-16,29-34,63-66,78-83,91,94-121,131,178-179,214-215H,9,17-28,35-62,67-77,163-168H2,1-8H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,175,183)(H,176,184)(H,180,228)(H,181,229)(H,182,230)(H,185,220)(H,186,221)(H,187,222)(H,188,237)(H,189,238)(H,190,240)(H,191,246)(H,192,249)(H,193,254)(H,194,231)(H,195,250)(H,196,232)(H,197,243)(H,198,244)(H,199,239)(H,200,233)(H,201,242)(H,202,248)(H,203,245)(H,204,251)(H,205,252)(H,206,227)(H,207,234)(H,208,235)(H,209,236)(H,210,241)(H,211,253)(H,212,247)(H,223,224)(H,225,226)(H,256,257)(H4,173,174,177) |
Clé InChI |
FGNJVJFJADIQRF-UHFFFAOYSA-N |
Apparence |
White lyophilized solid |
Pureté |
>98% |
Séquence |
DCLKFGWKCNPRNDKCCSGLKCGSNHNWCKLHI-NH2(Disulfide bridge: Cys2 and Cys17, Cys9 and Cys22, Cys16 and Cys29) |
Source |
Synthetic |
Stockage |
-20°C |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares HVXHWBMLTSDYGK-UHFFFAOYSA-N (Proxy Compound) and its analogs, as listed in . These analogs share structural motifs such as trifluoromethylpyridine cores and amine/amide functional groups, making them relevant for pharmacological and synthetic comparisons.
Structural and Functional Insights
Trifluoromethylpyridine Core : All analogs feature a pyridine ring substituted with a trifluoromethyl group, enhancing metabolic stability and lipophilicity. The position of the trifluoromethyl group (e.g., para vs. meta) influences electronic effects and binding affinity .
Functional Group Variations :
- Amine vs. Amide : The primary amine in HVXHWBMLTSDYGK-UHFFFAOYSA-N confers higher BBB permeability compared to the amide-containing analog (5-(Trifluoromethyl)picolinamide), which is bulkier and less membrane-permeable.
- Salt Forms : The hydrochloride salt of 4-(Trifluoromethyl)picolinimidamide improves aqueous solubility but may alter pharmacokinetics (e.g., increased renal clearance).
Pharmacokinetic and Toxicity Profiles
- GI Absorption: Compounds with fewer hydrogen bond donors (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N) show superior GI absorption compared to those with polar amide groups.
- BBB Penetration : Only the proxy compound and its methylamine analog are predicted to cross the BBB, critical for CNS-targeted therapies.
- Enzyme Interactions : Amidines (e.g., 4-(Trifluoromethyl)picolinimidamide HCl) are more likely to inhibit CYP enzymes, posing drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
